N-(2-Cyclopropoxy-6-(methylthio)phenyl)methanesulfonamide
Description
N-(2-Cyclopropoxy-6-(methylthio)phenyl)methanesulfonamide is an organic compound with the molecular formula C11H15NO3S2. This compound is characterized by the presence of a cyclopropoxy group, a methylthio group, and a methanesulfonamide group attached to a phenyl ring. It is used in various scientific research applications due to its unique chemical properties.
Properties
Molecular Formula |
C11H15NO3S2 |
|---|---|
Molecular Weight |
273.4 g/mol |
IUPAC Name |
N-(2-cyclopropyloxy-6-methylsulfanylphenyl)methanesulfonamide |
InChI |
InChI=1S/C11H15NO3S2/c1-16-10-5-3-4-9(15-8-6-7-8)11(10)12-17(2,13)14/h3-5,8,12H,6-7H2,1-2H3 |
InChI Key |
NADOLHOFVRAJKM-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=CC(=C1NS(=O)(=O)C)OC2CC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Cyclopropoxy-6-(methylthio)phenyl)methanesulfonamide typically involves multiple steps. One common method includes the reaction of 2-cyclopropoxy-6-(methylthio)aniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at low temperatures to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-(2-Cyclopropoxy-6-(methylthio)phenyl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon and hydrogen gas.
Substitution: The methanesulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Various nucleophiles like amines, alcohols, and thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted sulfonamides.
Scientific Research Applications
N-(2-Cyclopropoxy-6-(methylthio)phenyl)methanesulfonamide is utilized in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In the study of enzyme inhibition and protein interactions.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-Cyclopropoxy-6-(methylthio)phenyl)methanesulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways and cellular processes, making it a valuable tool in research.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(methylthio)phenyl)methanesulfonamide
- 1,1,1-Trifluoro-N-phenylmethanesulfonamide
Uniqueness
N-(2-Cyclopropoxy-6-(methylthio)phenyl)methanesulfonamide is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable compound for specific applications where other similar compounds may not be as effective.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
